(Oxiran-2-yl)methyl 2-bromoprop-2-enoate
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Overview
Description
(Oxiran-2-yl)methyl 2-bromoprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxirane ring (epoxide) and a brominated propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 2-bromoprop-2-enoate typically involves the reaction of glycidol with 2-bromoprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure high throughput and consistent quality. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl 2-bromoprop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the propenoate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Addition Reactions: The double bond in the propenoate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, and alcohols.
Catalysts: Such as Lewis acids and bases to facilitate the reactions.
Solvents: Such as dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with amines can yield amine-functionalized esters, while epoxide ring opening with water can produce diols.
Scientific Research Applications
(Oxiran-2-yl)methyl 2-bromoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways and enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 2-bromoprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring and brominated propenoate group provide multiple sites for chemical interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes and proteins, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoprop-2-enoate: Lacks the oxirane ring but shares the brominated propenoate group.
Glycidyl methacrylate: Contains an oxirane ring and a methacrylate group, similar in structure to (Oxiran-2-yl)methyl 2-bromoprop-2-enoate.
Epichlorohydrin: Contains an oxirane ring and a chlorinated group, used in similar applications.
Uniqueness
This compound is unique due to the combination of its oxirane ring and brominated propenoate group. This dual functionality provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
59216-11-4 |
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Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-bromoprop-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-4(7)6(8)10-3-5-2-9-5/h5H,1-3H2 |
InChI Key |
JRAMUXAUCJRBTL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC1CO1)Br |
Origin of Product |
United States |
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